molecular formula C19H25NO3S B155426 Trethinium tosilate CAS No. 1748-43-2

Trethinium tosilate

Cat. No. B155426
CAS RN: 1748-43-2
M. Wt: 347.5 g/mol
InChI Key: HIONZHUOISVAJK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trethinium tosilate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism Of Action

Trethinium tosilate works by inhibiting specific signaling pathways in cells. It targets the protein kinase C theta (PKCθ) pathway, which is involved in the regulation of immune cell activity, inflammation, and cancer cell growth. By inhibiting this pathway, Trethinium tosilate can reduce the activity of immune cells, reduce inflammation, and inhibit the growth of cancer cells.

Biochemical And Physiological Effects

Trethinium tosilate has several biochemical and physiological effects. It can reduce the activity of immune cells, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have a positive effect on glucose metabolism, which may be beneficial for individuals with diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using Trethinium tosilate in lab experiments is that it has shown promising results in various scientific research applications. It is also a small molecule inhibitor, which makes it easier to administer and study in lab experiments. However, one limitation of using Trethinium tosilate in lab experiments is that it may have off-target effects, which could affect the results of the experiment.

Future Directions

There are several future directions for the study of Trethinium tosilate. One direction is to further investigate its potential use in the treatment of cancer, inflammation, and autoimmune disorders. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration of Trethinium tosilate for different diseases and conditions.
Conclusion:
In conclusion, Trethinium tosilate is a promising chemical compound that has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of specific signaling pathways in cells, which can reduce the activity of immune cells, reduce inflammation, and inhibit the growth of cancer cells. While there are advantages and limitations to using Trethinium tosilate in lab experiments, there are several future directions for its study that could lead to new therapeutic applications.

Synthesis Methods

Trethinium tosilate is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-chlorobenzyl alcohol with 2,4-dichlorophenyl isocyanate to form the intermediate compound. This intermediate compound is then reacted with triethylamine to produce Trethinium tosylate.

Scientific Research Applications

Trethinium tosilate has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, inflammation, and autoimmune disorders. In cancer research, Trethinium tosilate has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation research has shown that Trethinium tosilate can reduce inflammation by inhibiting the production of inflammatory cytokines. In autoimmune disorder research, Trethinium tosilate has been shown to reduce the activity of immune cells that attack healthy tissues.

properties

CAS RN

1748-43-2

Product Name

Trethinium tosilate

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

2-ethyl-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C12H18N.C7H8O3S/c1-3-13(2)9-8-11-6-4-5-7-12(11)10-13;1-6-2-4-7(5-3-6)11(8,9)10/h4-7H,3,8-10H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

HIONZHUOISVAJK-UHFFFAOYSA-M

SMILES

CC[N+]1(CCC2=CC=CC=C2C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC[N+]1(CCC2=CC=CC=C2C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Other CAS RN

1748-43-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.